Lanadoxin
Description
Lanadoxin (CAS: 11014-58-7) is a cardiac glycoside derived from the digitalis plant family, structurally characterized as gitaloxigenin monodigitoxoside . It shares a core structure with other cardiac glycosides, comprising a steroidal aglycone (gitaloxigenin) linked to a single digitoxose sugar moiety. This compound is primarily investigated for its role in modulating sodium-potassium ATPase (Na⁺/K⁺-ATPase) activity, a mechanism critical for enhancing myocardial contractility and managing heart failure .
Structure
3D Structure
Properties
CAS No. |
53735-73-2 |
|---|---|
Molecular Formula |
C30H44O9 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[(3S,5R,10S,13R,14S,17R)-3-[(2R,5S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate |
InChI |
InChI=1S/C30H44O9/c1-16-27(34)22(32)12-25(38-16)39-19-6-8-28(2)18(11-19)4-5-21-20(28)7-9-29(3)26(17-10-24(33)36-14-17)23(37-15-31)13-30(21,29)35/h10,15-16,18-23,25-27,32,34-35H,4-9,11-14H2,1-3H3/t16?,18-,19+,20?,21?,22?,23?,25+,26+,27-,28+,29-,30+/m1/s1 |
InChI Key |
IOXIBFLACIBMNF-RBRVDKDNSA-N |
Isomeric SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CCC4C3CC[C@]5([C@@]4(CC([C@@H]5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanadoxin is typically extracted from the Digitalis lanata plant. The extraction process involves several steps, including maceration, filtration, and purification. The purified extract is then subjected to chemical reactions to isolate digoxin.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction from Digitalis lanata, followed by purification using techniques such as chromatography. The final product is then formulated into various dosage forms, including tablets and injectable solutions .
Chemical Reactions Analysis
Types of Reactions: Lanadoxin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and therapeutic action.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Substitution reactions can occur in the presence of nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various metabolites that are excreted from the body. These metabolites are typically less active than the parent compound .
Scientific Research Applications
Lanadoxin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying cardiac glycosides and their interactions with other molecules.
Biology: Employed in research on cellular ion transport mechanisms and their role in cardiac function.
Medicine: Investigated for its potential in treating other conditions beyond heart failure, such as certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Lanadoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn promotes calcium influx through the sodium-calcium exchanger. The increased intracellular calcium enhances myocardial contractility, thereby improving cardiac output .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cardiac glycosides are classified by their aglycone structure (cardenolides or bufadienolides) and sugar moieties. Below, Lanadoxin is compared with digoxin, digitoxin, and ouabain in terms of chemistry, pharmacology, and clinical applications.
Structural and Pharmacokinetic Differences
| Compound | Aglycone | Sugar Moieties | Source | Half-Life (Hours) | Bioavailability |
|---|---|---|---|---|---|
| This compound | Gitaloxigenin | 1 digitoxose | Semi-synthetic | Not reported | Inferred low |
| Digoxin | Digitoxigenin | 3 digitoxoses | Digitalis lanata | 36–48 | 60–80% |
| Digitoxin | Digitoxigenin | 1 digitoxose | Digitalis purpurea | 120–168 | 90–100% |
| Ouabain | Ouabagenin | 1 rhamnose | Strophanthus gratus | 20–30 | <10% |
- Structural Insights : this compound’s single digitoxose sugar differentiates it from digoxin (three digitoxoses) and digitoxin (one digitoxose with a hydroxyl group variation) . This structural simplicity may reduce its binding affinity to plasma proteins compared to digitoxin .
- Pharmacokinetics: While this compound’s half-life remains unquantified in the provided evidence, its monodigitoxoside structure suggests faster renal excretion than digitoxin but slower than ouabain .
Pharmacodynamic and Clinical Profiles
| Compound | Na⁺/K⁺-ATPase Inhibition | Therapeutic Index | Primary Use | Common Side Effects |
|---|---|---|---|---|
| This compound | Moderate | Not reported | Experimental for heart failure | Inferred: Nausea, arrhythmias |
| Digoxin | High | Narrow | Heart failure, atrial fibrillation | Nausea, vomiting, bradycardia |
| Digitoxin | High | Narrow | Heart failure (historical use) | Similar to digoxin |
| Ouabain | Low | Very narrow | Acute heart failure (limited use) | Hypotension, ventricular tachycardia |
- Efficacy : Digoxin remains the gold standard due to its well-established dose-response relationship and extensive clinical validation . This compound’s moderate Na⁺/K⁺-ATPase inhibition, inferred from its structure, may offer a safer profile but with reduced efficacy .
- Toxicity : All cardiac glycosides risk toxicity (e.g., arrhythmias, hyperkalemia). This compound’s narrower therapeutic index compared to digoxin is unconfirmed but plausible due to structural similarities .
Research and Clinical Data Gaps
- This compound: Limited clinical trials or pharmacokinetic studies are reported in the provided evidence.
- Digoxin : Robust data support its use in heart failure and atrial fibrillation, with a defined therapeutic range (0.5–2.0 ng/mL) .
- Ouabain : Primarily used in acute settings due to rapid onset but short duration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
